molecular formula C13H19NO3 B14530545 3-(Dimethylamino)propyl phenoxyacetate CAS No. 62834-50-8

3-(Dimethylamino)propyl phenoxyacetate

Cat. No.: B14530545
CAS No.: 62834-50-8
M. Wt: 237.29 g/mol
InChI Key: FSZLJXFLFKTSJB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl phenoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxyacetate group attached to a 3-(dimethylamino)propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 3-(dimethylamino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of a suitable solvent, such as toluene or dichloromethane, can enhance the solubility of the reactants and facilitate the separation of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Phenoxyacetic acid.

    Reduction: 3-(Dimethylamino)propyl phenoxyethanol.

    Substitution: 3-(Dimethylamino)propyl phenoxyacetamide.

Scientific Research Applications

3-(Dimethylamino)propyl phenoxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl phenoxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the active 3-(dimethylamino)propyl alcohol and phenoxyacetic acid. These products can then interact with various biological pathways, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propyl methacrylate: Used in polymer synthesis and as a monomer in the production of copolymers.

    3-(Dimethylamino)propylamine: Used in the synthesis of surfactants and as a curing agent for epoxy resins.

    Phenoxyacetic acid: Used as a herbicide and plant growth regulator.

Uniqueness

3-(Dimethylamino)propyl phenoxyacetate is unique due to its combination of a phenoxyacetate group and a 3-(dimethylamino)propyl chain. This structure imparts specific chemical properties, such as increased solubility in organic solvents and reactivity towards nucleophiles, making it valuable in various applications.

Properties

CAS No.

62834-50-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-(dimethylamino)propyl 2-phenoxyacetate

InChI

InChI=1S/C13H19NO3/c1-14(2)9-6-10-16-13(15)11-17-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3

InChI Key

FSZLJXFLFKTSJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC(=O)COC1=CC=CC=C1

Origin of Product

United States

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